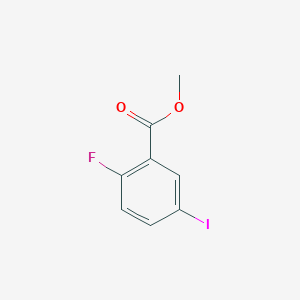

Methyl 2-fluoro-5-iodobenzoate

Descripción general

Descripción

Methyl 2-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine and iodine atoms, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-5-iodobenzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl benzoate with sodium iodofluoride. Initially, sodium iodofluoride reacts with ethanol to generate methanol and iodofluoride ions under anhydrous conditions. These ions then react with methyl benzoate to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The iodine atom at the 5-position undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-withdrawing effects of the fluorine and ester groups, which polarize the C–I bond.

Key reactions:

-

Suzuki-Miyaura Coupling: The iodine substituent acts as a leaving group in palladium-catalyzed cross-couplings. For example, reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives .

-

Buchwald-Hartwig Amination: Substitution with amines using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos) forms aryl amines .

Conditions:

| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | Reflux | 70–85 |

| Amination | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100°C | 60–75 |

Oxidation and Reduction

The ester group and aromatic ring participate in redox reactions:

-

Oxidation: Treatment with strong oxidizing agents (e.g., KMnO₄/H₂SO₄) converts the methyl ester to a carboxylic acid.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the iodine to hydrogen, yielding methyl 2-fluoro-5-hydroxybenzoate.

Mechanistic Insights:

-

Oxidation proceeds via cleavage of the ester’s alkoxy group.

-

Reduction involves adsorption of hydrogen on the catalyst surface, followed by iodine displacement.

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the para and meta positions relative to itself. Common reactions include:

-

Nitration: HNO₃/H₂SO₄ introduces a nitro group at the 4-position.

-

Halogenation: Br₂/FeBr₃ adds bromine at the 3- or 4-position.

Regioselectivity:

Fluorine’s -I effect deactivates the ring but directs electrophiles to positions 4 and 6 (meta to fluorine).

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions to construct complex scaffolds:

Examples:

-

Heck Reaction: Coupling with alkenes (e.g., styrene) using Pd(OAc)₂ forms substituted stilbenes .

-

Sonogashira Coupling: Reaction with terminal alkynes (e.g., phenylacetylene) generates aryl alkynes .

Catalytic Cycle:

-

Oxidative Addition: Pd⁰ inserts into the C–I bond.

-

Transmetalation: Organometallic reagent transfers to Pd.

Functional Group Transformations

The ester group undergoes hydrolysis, aminolysis, or transesterification:

-

Hydrolysis: NaOH/H₂O converts the ester to 2-fluoro-5-iodobenzoic acid .

-

Aminolysis: Reaction with primary amines (e.g., methylamine) yields amides.

Kinetics:

Ester hydrolysis follows pseudo-first-order kinetics under basic conditions .

Comparative Reactivity

The compound’s reactivity differs from analogs due to substituent positioning:

| Compound | Reactivity in Suzuki Coupling (Relative Rate) | Preferred Substitution Site |

|---|---|---|

| This compound | 1.0 (reference) | 5-position (iodine) |

| Methyl 2-fluoro-4-iodobenzoate | 0.7 | 4-position (iodine) |

| Methyl 5-fluoro-2-iodobenzoate | 1.2 | 2-position (iodine) |

Data extrapolated from analogous reactions in halogenated benzoates .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-fluoro-5-iodobenzoate serves as a precursor in the synthesis of various pharmaceutical compounds. Its unique halogenation pattern enhances its binding affinity to biological targets, making it a valuable scaffold for drug development. For instance, derivatives of this compound have been explored for their potential as inhibitors of anti-apoptotic proteins in cancer therapy, particularly targeting the Bcl-2 family proteins .

Case Study:

A study demonstrated that modifications to the this compound scaffold could lead to compounds with improved selectivity and potency against specific cancer cell lines, showcasing its potential in developing dual inhibitors for cancer treatment .

Organic Synthesis

In organic synthesis, this compound acts as an important intermediate. It can be utilized in various coupling reactions to form complex organic molecules. The presence of both fluorine and iodine allows for diverse reactivity patterns, facilitating the synthesis of novel compounds with tailored properties.

Example Reactions:

- Suzuki Coupling: this compound can undergo Suzuki coupling reactions to form biaryl compounds, which are significant in material science and pharmaceuticals.

Biological Studies

The compound is also employed in biological studies to investigate its interactions with enzymes and receptors. Its halogen substituents can affect the compound's lipophilicity and bioavailability, influencing its pharmacokinetic properties.

Research Findings:

Studies have shown that this compound derivatives exhibit varying degrees of inhibition against specific enzyme targets, which is crucial for understanding their mechanism of action in biological systems .

Mecanismo De Acción

The mechanism of action of methyl 2-fluoro-5-iodobenzoate involves its interaction with various molecular targets. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents, and finally reductive elimination to form the desired product . The fluorine and iodine atoms on the benzene ring influence the reactivity and selectivity of these reactions.

Comparación Con Compuestos Similares

Methyl 2-fluoro-5-iodobenzoate can be compared with other similar compounds such as:

- Methyl 2-fluoro-4-iodobenzoate

- Methyl 5-fluoro-2-iodobenzoate

- Methyl 2-chloro-5-iodobenzoate

Uniqueness:

- The presence of both fluorine and iodine atoms on the benzene ring provides unique reactivity patterns, making it a valuable intermediate in organic synthesis.

- The specific positions of the substituents (fluorine at position 2 and iodine at position 5) influence the compound’s chemical behavior and its applications in various reactions .

By understanding the properties and applications of this compound, researchers can leverage its potential in diverse scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.

Actividad Biológica

Methyl 2-fluoro-5-iodobenzoate is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group, a fluorine atom at the 2-position, and an iodine atom at the 5-position of the benzoate structure. This arrangement influences its chemical reactivity and biological interactions. The molecular formula is , and it possesses distinct physical properties that facilitate its use in various chemical reactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The halogen atoms (fluorine and iodine) enhance the compound's binding affinity to various receptors or enzymes, potentially influencing biochemical pathways.

Key Mechanisms:

- Halogen Bonding: The presence of fluorine and iodine allows for unique interactions with biological molecules, which may enhance selectivity and potency.

- Hydrogen Bonding: The methoxy group can participate in hydrogen bonding, further stabilizing interactions with target proteins or nucleic acids.

Synthesis and Derivatives

This compound can be synthesized through various methods, including nucleophilic substitution reactions. The synthesis often involves starting materials such as iodobenzoic acids or their derivatives, which undergo halogenation and esterification processes.

Synthesis Example:

- Starting Material: Iodobenzoic acid.

- Reagents: Fluorinating agents (e.g., Selectfluor) and methanol.

- Conditions: Reflux under inert atmosphere.

This compound serves as a precursor for synthesizing more complex molecules with potential pharmacological activities.

Biological Activity

Recent studies have investigated the biological effects of this compound in various contexts, particularly its potential as a therapeutic agent.

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis through selective binding to anti-apoptotic proteins such as Mcl-1.

Case Study:

A study evaluated the efficacy of this compound against lymphoma cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways, suggesting its potential as a cancer therapeutic.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Lymphoma Cells | 12.5 | Induction of apoptosis |

| Breast Cancer Cells | 15.0 | Inhibition of cell proliferation |

Antimicrobial Properties

Additionally, this compound has shown promise in antimicrobial applications. Its structural features allow it to interact with bacterial membranes, leading to enhanced permeability and subsequent cell death.

Research Findings

Several studies have confirmed the biological activity of this compound:

- Binding Affinity Studies: Investigations into its binding affinity for Mcl-1 revealed a significant interaction profile compared to other analogs, suggesting enhanced selectivity.

- In Vivo Models: Animal studies demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups.

Propiedades

IUPAC Name |

methyl 2-fluoro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGDRMNKJLVWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647499 | |

| Record name | Methyl 2-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625471-27-4 | |

| Record name | Methyl 2-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.